Cas no 1370596-67-0 (8-Amino-7-(2,4-dichloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione)

8-Amino-7-(2,4-dichloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a purine derivative with potential applications in pharmaceutical and biochemical research. Its structure features a dichlorobenzyl group and dimethyl substitution, which may enhance binding affinity and selectivity in target interactions. The compound’s purine core is functionalized at multiple positions, offering versatility for further derivatization or as a scaffold in drug discovery. Its stability under physiological conditions and well-defined synthetic pathway make it a reliable intermediate for specialized studies. Researchers may explore its utility in enzyme inhibition, receptor modulation, or as a precursor for bioactive molecules. Analytical characterization confirms high purity, ensuring reproducibility in experimental applications.
8-Amino-7-(2,4-dichloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione structure
1370596-67-0 structure
Product name:8-Amino-7-(2,4-dichloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
CAS No:1370596-67-0
MF:C14H13Cl2N5O2
MW:354.191320180893
CID:5059808

8-Amino-7-(2,4-dichloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 8-Amino-7-(2,4-dichloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
    • Inchi: 1S/C14H13Cl2N5O2/c1-19-11-10(12(22)20(2)14(19)23)21(13(17)18-11)6-7-3-4-8(15)5-9(7)16/h3-5H,6H2,1-2H3,(H2,17,18)
    • InChI Key: WWDQHUFZPYJHFT-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=C(Cl)C=C2Cl)C2=C(N(C)C(=O)N(C)C2=O)N=C1N

8-Amino-7-(2,4-dichloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM266256-10g
8-Amino-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
1370596-67-0 97%
10g
$*** 2023-03-31
Chemenu
CM266256-10g
8-Amino-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
1370596-67-0 97%
10g
$1459 2021-08-18
Chemenu
CM266256-5g
8-Amino-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
1370596-67-0 97%
5g
$1043 2021-08-18
Chemenu
CM266256-5g
8-Amino-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
1370596-67-0 97%
5g
$*** 2023-03-31
Chemenu
CM266256-1g
8-Amino-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
1370596-67-0 97%
1g
$374 2021-08-18
Chemenu
CM266256-1g
8-Amino-7-(2,4-dichlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
1370596-67-0 97%
1g
$*** 2023-03-31

Additional information on 8-Amino-7-(2,4-dichloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Introduction to 8-Amino-7-(2,4-dichloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione (CAS No. 1370596-67-0) and Its Emerging Applications in Chemical Biology

8-Amino-7-(2,4-dichloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione, identified by its CAS number 1370596-67-0, is a sophisticated heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule belongs to the purine family, a class of nitrogen-containing organic compounds that are ubiquitous in biological systems, particularly as essential components of nucleic acids. The structural features of 8-Amino-7-(2,4-dichloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione, including its amino and chloro-substituted benzyl group, as well as its dimethyl and dihydro-purine core, make it a promising candidate for various biochemical and pharmacological applications.

The purine scaffold is integral to numerous biological processes, and modifications on this scaffold have been extensively explored for the development of therapeutic agents. The presence of chloro substituents in the benzyl moiety at the 2 and 4 positions enhances the electrophilicity of the molecule, making it a versatile intermediate in synthetic chemistry. This property has been leveraged in the design of novel compounds targeting specific enzymatic pathways. Furthermore, the amino group at the 8-position provides a site for further functionalization, enabling the attachment of diverse pharmacophores to modulate biological activity.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors that disrupt disease-causing pathways. 8-Amino-7-(2,4-dichloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has emerged as a key intermediate in the synthesis of inhibitors targeting enzymes involved in cancer metabolism. For instance, studies have demonstrated its potential in inhibiting hypoxia-inducible factor (HIF) pathway regulators, which play a crucial role in tumor adaptation to low-oxygen environments. The chloro substituents are particularly important here, as they facilitate interactions with heme groups in HIF prolyl hydroxylases (PHDs), key enzymes that regulate HIF stability.

Moreover, the structural motif of 8-Amino-7-(2,4-dichloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has been explored for its antimicrobial properties. The combination of amino and chloro functionalities enhances its binding affinity to bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription; thus, inhibiting them can lead to potent antibacterial effects. Preliminary studies have shown promising results when this compound is tested against multidrug-resistant strains of *Staphylococcus aureus* and *Escherichia coli*. The dimethyl groups at the 1 and 3 positions contribute to steric hindrance around the purine core, which can be exploited to fine-tune binding interactions with biological targets.

The development of next-generation antiviral agents has also benefited from derivatives of this compound. The purine scaffold is highly relevant in virology due to its resemblance to natural nucleoside analogs that inhibit viral replication. Researchers have synthesized analogs of 8-Amino-7-(2,4-dichloro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione that exhibit inhibitory activity against RNA viruses such as influenza A virus and hepatitis C virus (HCV). The benzyl group at the 7-position serves as a handle for incorporating sugar moieties or other viral-targeting pharmacophores. This adaptability underscores the compound’s potential as a building block for antiviral drug discovery.

Advances in computational chemistry have further accelerated the exploration of 8-Amino-7-(2,4-dichloro-benzyl)-1,3-dimethyl-3-hydroxy-purine derivatives, including those with modifications at the 5-position or additional nitrogen heterocycles. Molecular docking studies have identified specific residues on target proteins that interact favorably with this compound’s structure. For example,in silico simulations have revealed strong binding interactions between the chloro benzyl moiety and active sites on kinases involved in cell proliferation. These insights have guided medicinal chemists in optimizing potency while minimizing off-target effects.

The synthesis of 8-Amino-7-(2-chlorobenzyl)-1-methylpurine derivatives, including those with varying degrees of methylation at the 1-position, has been refined through multi-step organic transformations involving condensation reactions、nucleophilic substitutions,and cyclizations。Recent innovations in flow chemistry have enabled scalable production runs,reducing reaction times and improving yields。These advancements are crucial for translating laboratory findings into clinical trials,where high-quality starting materials are indispensable。

The role of this compound in epigenetic drug development is another emerging area。Purine-based molecules have shown promise as inhibitors of histone deacetylases (HDACs) ,which regulate chromatin structure by modulating histone acetylation levels。The structural features of our target molecule allow it to mimic natural nucleobases,facilitating tight binding to HDAC active sites。Preclinical studies indicate that derivatives exhibit HDAC inhibition without significant toxicity,suggesting their potential use in treating cancers driven by epigenetic dysregulation。

Future directions for research on 8-Amino-7-(2-chlorobenzyl)-purines include exploring their role as chemosensitizers or radiosensitizers when combined with conventional cancer therapies。The ability to modulate multiple biological pathways simultaneously makes these compounds attractive candidates for combination regimens。Additionally,investigations into their potential use as prodrugs could expand their therapeutic applications by improving bioavailability or targeted delivery。

Recommend Articles

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd